molecular formula C7H10FN3 B8373451 3-Amino-2-(ethylamino)-6-fluoropyridine

3-Amino-2-(ethylamino)-6-fluoropyridine

Cat. No. B8373451
M. Wt: 155.17 g/mol
InChI Key: HCNASHXYUPVBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06420359B1

Procedure details

A solution of 2-(ethylamino)-6-fluoro-3-nitropyridine (43.2 g, 230 mmol) in THF (1 L) was stirred overnight at room temperature under hydrogen (1 atm.) in the presence of 20% Pd(OH)2/C (4.35 g). The catalyst was removed by filtration through diatomaceous earth. The filtrate was concentrated under reduced pressure to give the title compound (36.3 g, 95% yield) as a black solid.
Name
2-(ethylamino)-6-fluoro-3-nitropyridine
Quantity
43.2 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
4.35 g
Type
catalyst
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]1[C:9]([N+:10]([O-])=O)=[CH:8][CH:7]=[C:6]([F:13])[N:5]=1)[CH3:2]>C1COCC1.[OH-].[OH-].[Pd+2]>[NH2:10][C:9]1[C:4]([NH:3][CH2:1][CH3:2])=[N:5][C:6]([F:13])=[CH:7][CH:8]=1 |f:2.3.4|

Inputs

Step One
Name
2-(ethylamino)-6-fluoro-3-nitropyridine
Quantity
43.2 g
Type
reactant
Smiles
C(C)NC1=NC(=CC=C1[N+](=O)[O-])F
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Name
Quantity
4.35 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=CC1)F)NCC
Measurements
Type Value Analysis
AMOUNT: MASS 36.3 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 101.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.